4-(Benzyloxy)-N-(propan-2-yl)aniline
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Overview
Description
4-(Benzyloxy)-N-(propan-2-yl)aniline is an organic compound that belongs to the class of anilines It features a benzyloxy group attached to the para position of the aniline ring and an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-N-(propan-2-yl)aniline typically involves the following steps:
N-Alkylation: Aniline is reacted with isopropyl bromide in the presence of a base such as potassium carbonate to form N-(propan-2-yl)aniline.
O-Benzylation: The resulting N-(propan-2-yl)aniline is then reacted with benzyl chloride in the presence of a base such as sodium hydride to introduce the benzyloxy group at the para position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-N-(propan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated anilines.
Scientific Research Applications
4-(Benzyloxy)-N-(propan-2-yl)aniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the isopropyl group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxy)-N-(propan-2-yl)aniline: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(Benzyloxy)-N-methylaniline: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
4-(Benzyloxy)-N-(propan-2-yl)aniline is unique due to the presence of both the benzyloxy and isopropyl groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
173908-88-8 |
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Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-phenylmethoxy-N-propan-2-ylaniline |
InChI |
InChI=1S/C16H19NO/c1-13(2)17-15-8-10-16(11-9-15)18-12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3 |
InChI Key |
RDDGPYFWFCIDPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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